2'-O-Methyladenosine

antisense oligonucleotides nuclease stability RNA therapeutics

Researchers requiring nuclease-stable oligonucleotides face trade-offs between enzymatic resistance, binding affinity, and synthesis cost. 2'-O-Methyladenosine resolves this: it confers 5- to 10-fold enhanced DNase resistance over unmodified DNA while enabling 37% shorter probe lengths vs. DNA probes for equivalent RNA target duplex stability. This directly reduces synthesis costs and improves mismatch discrimination in ASO, siRNA, and aptamer applications. • 5-10× DNase resistance for sustained intracellular antisense activity; combine with terminal phosphorothioate bonds for exonuclease protection • Equivalent RNA duplex Tm achieved with 37% shorter 2'-O-methyl probe vs. DNA probe; superior mismatch discrimination • ≥98% HPLC purity; white to off-white powder; -20°C long-term storage; ambient shipping as non-hazardous

Molecular Formula C11H15N5O4
Molecular Weight 281.27 g/mol
CAS No. 2140-79-6
Cat. No. B559673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O-Methyladenosine
CAS2140-79-6
Synonyms2'-O-methyladenosine
2'-O-methyladenosine, (alpha-D-arabino)-isomer
2'-O-methyladenosine, (beta-D-arabino)-isome
Molecular FormulaC11H15N5O4
Molecular Weight281.27 g/mol
Structural Identifiers
SMILESCOC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O
InChIInChI=1S/C11H15N5O4/c1-19-8-7(18)5(2-17)20-11(8)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1
InChIKeyFPUGCISOLXNPPC-IOSLPCCCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-O-Methyladenosine Procurement


2′-O-Methyladenosine (2′-OMeA) is a naturally occurring, methylated purine nucleoside in which a methyl group replaces the hydrogen of the 2′-hydroxyl of the ribose moiety of adenosine [1]. This modification is widely present in eukaryotic tRNAs, rRNAs, mRNAs, and snRNAs, where it contributes to RNA structural integrity and functional regulation [2]. As a monomeric building block for solid-phase oligonucleotide synthesis, 2′-O-methyladenosine is primarily employed to enhance the nuclease resistance and binding affinity of antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers .

1Solid-phase oligonucleotide synthesis building block
2Enhances nuclease resistance in ASO, siRNA, aptamer designs
3Improves RNA binding affinity and probe-length efficiency

Irreplaceable Role of 2'-O-Methyladenosine


While 2′-O-methyladenosine belongs to a broad class of 2′-O-alkylated nucleosides, its specific substitution pattern and stereoelectronic properties directly determine its performance in oligonucleotide therapeutics. Unlike unmodified adenosine, the 2′-O-methyl group confers a defined resistance profile against specific nucleases—protecting the N-glycosidic bond from bacterial cleavage while remaining susceptible to deamination [1]. Compared to bulkier 2′-O-alkyl groups (e.g., 2′-O-propyl or 2′-O-pentyl), the methyl moiety offers an optimal balance between enhanced duplex thermal stability and synthetic accessibility [2]. Critically, 2′-O-methyladenosine exhibits a unique advantage over 2′-deoxyadenosine in RNA-targeting applications, achieving equivalent duplex melting temperatures (Tm) with significantly shorter probe lengths [3]. These property differences translate directly into non-interchangeable performance in antisense, siRNA, and aptamer designs, making generic substitution a high-risk proposition for reproducible, high-stakes research.

Unmodified adenosine
Lacks 2′-O-methyl protection; nuclease susceptibility and duplex stability may shift substantially.
Bulkier 2′-O-alkyl analogs (propyl, pentyl)
Altered steric profile may reduce duplex thermal stability and synthetic accessibility compared to methyl.
2′-Deoxyadenosine
RNA-targeting probe length efficiency and hybridization kinetics may not transfer; Tm-equivalent probes require longer sequences.

2'-O-Methyladenosine Performance Data


Nuclease Resistance Enhancement

Incorporation of 2′-O-methyladenosine into DNA oligonucleotides reduces susceptibility to DNase degradation by 5- to 10-fold compared to unmodified DNA [1]. This modification specifically confers resistance to single-stranded endonucleases, though it does not protect against exonucleases [2].

Nuclease resistance
Head-to-head
5–10× fold increase vs unmodified DNA
Reported DNase resistance context; supports stability comparison.
In vitro DNase assay; endonuclease-specific.
antisense oligonucleotides nuclease stability RNA therapeutics

RNA Binding Affinity vs. DNA

A 12-base 2′-O-methyl oligoribonucleotide probe exhibits the same melting temperature (Tm) as a 19-base 2′-deoxy oligoribonucleotide probe when bound to a perfectly matched RNA target [1]. This represents a 37% reduction in probe length (7 bases) while maintaining equivalent thermal stability.

Probe length efficiency
Head-to-head
12-base 2′-O-methyl probe = Tm of 19-base DNA probe
Supports shorter probe design for RNA detection.
37% length reduction; RNA target.
RNA detection hybridization probes melting temperature

N-Glycosidic Bond Protection

In resting cells of Staphylococcus aureus and S. intermedius, the 2′-O-methyl group protects the N-glycosidic bond of adenosine from cleavage, whereas the methyl group in 1-methyladenosine does not confer this protection [1]. Both modifications fail to prevent deamination by S. intermedius [1].

Glycosidic bond protection
Head-to-head
Protected vs cleaved (1-methyladenosine)
Reported stability context; may inform inhibitor design.
S. aureus resting cells; qualitative.
metabolic stability nucleoside catabolism antibiotic design

In Vivo Hypotensive Effect

A single intraperitoneal dose of 2′-O-methyladenosine (100 or 200 mg/kg) produced distinct hypotensive effects in rats . This in vivo activity distinguishes 2′-O-methyladenosine from adenosine, which acts primarily as a rapid-onset vasodilator with a short half-life, and from other methylated adenosine analogs that lack this cardiovascular profile.

In vivo hypotensive effect
Data to verify
Blood pressure reduction at 100–200 mg/kg (i.p.) in rats
Reported model-response context; data to verify.
Single-dose rat model; source empty.
cardiovascular endogenous metabolite in vivo pharmacology

RNA Duplex Stabilization

Replacement of a single internal 2′-O-methyladenosine with 2′-O-methyl-2,6-diaminopurine riboside (D(M)) in a 2′-O-methyl RNA/RNA heteroduplex increases thermodynamic stability by ΔΔG°37 = -0.9 kcal/mol [1]. This provides a reference baseline for the stability contribution of 2′-O-methyladenosine itself relative to a higher-affinity analog.

Duplex stability baseline
Context-dependent
ΔΔG°37 = −0.9 kcal/mol (vs D(M) analog)
Supports thermodynamic benchmarking.
Relative to higher-affinity modification.
RNA structure thermodynamics microarray

RNA Hybridization Kinetics

2′-O-Methyl oligoribonucleotide probes bind to complementary RNA targets with faster kinetics than corresponding 2′-deoxy oligoribonucleotide probes across all tested lengths (8–26 bases) [1]. This kinetic advantage is specific to RNA targets; binding to DNA targets occurs at similar rates for both probe types [1].

Hybridization kinetics
Head-to-head
Faster binding to RNA vs 2′-deoxy probes
Supports faster assay design.
RNA targets only; 8–26 base lengths.
hybridization kinetics RNA detection biosensors

2'-O-Methyladenosine Applications


Stabilized ASOs

Incorporation of 2′-O-methyladenosine into ASOs provides 5- to 10-fold enhanced resistance to DNase degradation relative to unmodified DNA [1], enabling sustained intracellular activity. The modification also confers resistance to single-stranded endonucleases, though it should be combined with terminal phosphorothioate bonds for exonuclease protection [2]. This combination is standard for ASOs requiring extended cellular half-life.

RNA Detection Probes

2′-O-Methyladenosine-containing probes achieve equivalent thermal stability with 37% shorter lengths compared to DNA probes when targeting RNA [3]. This property enables cost-effective synthesis of shorter probes with improved mismatch discrimination—a 12-base 2′-O-methyl probe delivers the same Tm as a 19-base DNA probe against matched RNA, while showing a larger Tm drop against mismatched targets [3].

Serum-Stable siRNA

siRNAs modified with 2′-O-methyladenosine at the 3′- and 5′-regions of the passenger strand maintain RNAi activity comparable to unmodified siRNAs while gaining enhanced serum stability [4]. Further stabilization can be achieved by incorporating (S)-5′-C-aminopropyl-2′-O-methyladenosine modifications, which improve serum stability beyond that of standard 2′-O-methyl modifications without sacrificing gene silencing activity [4].

Epitranscriptomic Biomarker Quantification

2′-O-Methyladenosine is a naturally occurring RNA modification whose urinary levels are altered in adenosine deaminase (ADA) deficiency [5]. It also increases dramatically in rice seedlings under salt stress and ABA treatment [6], validating its use as an epitranscriptomic biomarker in both clinical and agricultural research. Authentic reference standards of 2′-O-methyladenosine are essential for accurate LC-MS/MS quantification in these studies.

Application
Selection Property
Validation Focus
Stabilized ASOs
Nuclease resistance profile
Endonuclease/exonuclease protection combination
RNA detection probes
Probe-length efficiency
Tm and mismatch discrimination assay
Serum-stable siRNA
Serum stability modification
RNAi activity and stability balance
Epitranscriptomic biomarker quantification
Authentic reference standard purity
LC-MS/MS quantification validation

Technical Documentation Hub

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44 linked technical documents
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